FMOC-D-TYR-OH

Vue d'ensemble

Description

FMOC-D-TYR-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The D-configuration of tyrosine indicates that it is the enantiomer of the naturally occurring L-tyrosine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-TYR-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-tyrosine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: FMOC-D-TYR-OH undergoes several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tyrosine derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : FMOC-D-TYR-OH serves as a crucial building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions, facilitating the formation of desired peptide sequences.

2. Chemical Reactions

- Reactivity : this compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, the phenolic hydroxyl group can be oxidized to form quinones, which are useful in further synthetic applications.

Biological Applications

1. Protein-Protein Interactions

- Research Studies : The compound is employed to study protein-protein interactions and enzyme-substrate dynamics. By incorporating this compound into peptides, researchers can investigate how modifications affect biological activity and interaction profiles.

2. Drug Development

- Peptide-Based Therapeutics : this compound is pivotal in developing peptide-based drugs and vaccines. Its incorporation into therapeutic peptides has shown promise in enhancing efficacy against various diseases.

Medical Applications

1. Radiolabeled Peptides

- Imaging Techniques : This compound is used in synthesizing radiolabeled peptides for imaging and diagnostic purposes in medical research. Such applications are critical for non-invasive diagnostic techniques.

2. Cancer Therapeutics

- Peptide-Based Treatments : Research indicates that peptides synthesized using this compound can be effective in cancer treatment protocols. The ability to modify these peptides enhances their therapeutic potential against tumors.

Industrial Applications

1. Pharmaceutical Manufacturing

- Production of Peptide Drugs : In the pharmaceutical industry, this compound is integral to producing peptide drugs and serves as a reagent in various chemical processes. Its role is crucial in ensuring high yield and purity during synthesis.

2. Biomaterials Development

- Hydrogels and Biomaterials : The compound is also explored for developing biomaterials and hydrogels that can be used in drug delivery systems and tissue engineering applications.

Antimicrobial Peptides

A study synthesized several peptides incorporating this compound to evaluate their antimicrobial properties. The presence of D-tyrosine was found to enhance the efficacy of these peptides against specific bacterial strains due to increased membrane interaction.

Neuropeptide Research

In neuropeptide studies, this compound was used to explore its effects on neurotransmitter release. Peptides synthesized with D-tyrosine demonstrated altered binding affinities to receptors involved in mood regulation, indicating potential applications in treating mood disorders.

Plant Growth Regulation

Research indicated that peptides containing D-tyrosine could influence plant growth by acting as signaling molecules. Modifications involving this compound were shown to enhance protoplast regeneration in certain plant species, highlighting its role in plant developmental processes.

Mécanisme D'action

The mechanism of action of FMOC-D-TYR-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-L-tyrosine: The L-enantiomer of FMOC-D-TYR-OH, commonly used in SPPS.

Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.

Fmoc-L-phenylalanine: The L-enantiomer of Fmoc-D-phenylalanine, also used in SPPS.

Uniqueness: this compound is unique due to its D-configuration, which makes it useful in the synthesis of peptides with specific stereochemistry. This is particularly important in the development of peptide-based drugs and therapeutic agents, where the stereochemistry can significantly impact the biological activity and stability of the peptides .

Activité Biologique

Introduction

FMOC-D-TYR-OH, or Fmoc-D-tyrosine (tBu) hydroxyl, is a protected form of the amino acid D-tyrosine, commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a stable protection for the amino group, facilitating the synthesis of peptides with specific biological activities. This article explores the biological activities associated with this compound, including its implications in various research contexts, synthesis challenges, and potential applications.

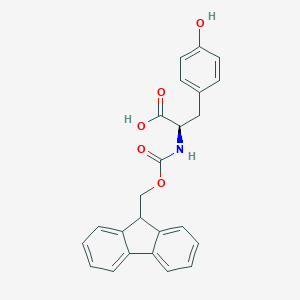

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 323.35 g/mol

- CAS Number : 118488-18-9

The compound is characterized by its hydrophobic properties due to the tBu (tert-butyl) group and the aromatic nature of the tyrosine side chain, which influences its interactions in biological systems.

This compound is primarily studied for its role in peptide synthesis and its subsequent biological activities. The biological activity of peptides containing D-tyrosine is often linked to their structural conformation and interaction with various receptors. For instance:

- Cell Signaling : D-tyrosine residues can participate in signaling pathways by modulating receptor interactions, particularly in neuropeptides and hormones.

- Antioxidant Properties : Tyrosine derivatives are known to exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies

-

Peptide Synthesis and Antimicrobial Activity :

A study synthesized various peptides incorporating this compound to evaluate their antimicrobial properties. The presence of D-tyrosine was found to enhance the peptides' efficacy against certain bacterial strains. The cationic nature of some peptides increased their interaction with bacterial membranes, leading to improved antimicrobial activity . -

Neuropeptide Research :

In neuropeptide studies, this compound was utilized to explore its effects on neurotransmitter release. Peptides synthesized with D-tyrosine demonstrated altered binding affinities to receptors involved in mood regulation, suggesting potential applications in treating mood disorders . -

Plant Growth Regulation :

Research has indicated that peptides containing D-tyrosine can influence plant growth by acting as signaling molecules. For example, modifications involving this compound were shown to enhance protoplast regeneration in certain plant species, indicating its role in plant developmental processes .

Synthesis Challenges

The synthesis of peptides incorporating this compound often encounters challenges related to steric hindrance due to the bulky Fmoc group and the tBu protection. These factors can impede effective coupling during solid-phase peptide synthesis (SPPS). Researchers have reported difficulties in achieving high yields when attempting to couple this compound with other amino acids due to these steric effects .

Data Table: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Peptides | Enhanced efficacy against bacterial strains | Increased membrane interaction due to cationic charge |

| Neuropeptide Interaction | Modulated neurotransmitter release | Altered receptor binding affinities |

| Plant Growth Regulation | Influenced protoplast regeneration | Enhanced signaling in plant developmental processes |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426255 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-29-1 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.